5-甲基-2-乙烯基吡啶

描述

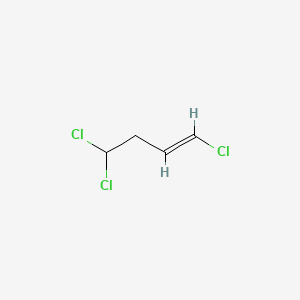

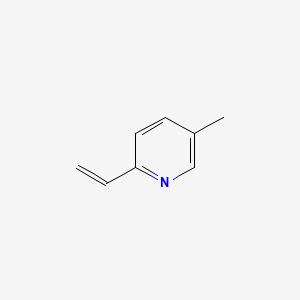

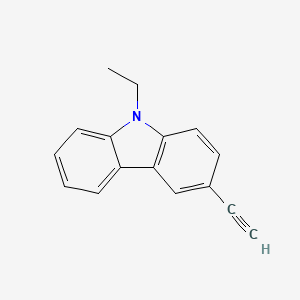

5-Methyl-2-vinylpyridine is a chemical compound with the molecular formula C8H9N . It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen . It is a colorless liquid, although samples are often brown .

Synthesis Analysis

5-Methyl-2-vinylpyridine can be synthesized via a novel route that involves the transformation of acetaldehyde ammonia trimer (AAT) in the presence of an acid promoter . Another method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol . The reaction is carried out between 150–200 °C in an autoclave .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-vinylpyridine is represented by the formula C8H9N . The InChI code for this compound is 1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 .科学研究应用

共聚和化学性质:

- 5-甲基-2-乙烯基吡啶因其与丙烯酸共聚的作用而受到研究。这项研究表明,共聚物中甲基乙烯基吡啶基团的碱性强度随着丙烯酸单元比例的增加而增加。这些基团的摩尔消光系数也随着共聚物组成的不同而变化,表明分子内分布发生了变化 (Kruglova & Savinova, 1979)。

构象分析:

- 对乙烯基吡啶(包括 2-甲基-5-乙烯基吡啶)的研究揭示了对其构象偏好的见解。这些化合物中的质子-质子偶合常数表明乙烯基相对于氮原子的取向有明显的偏好,影响其化学行为 (Rowbotham & Schaefer, 1974)。

聚两性离子-金属络合物:

- 研究重点是基于 2-甲基-5-乙烯基吡啶和丙烯酸的聚两性离子与铜 (II) 离子的相互作用。这种相互作用导致各种络合物的形成,取决于 pH 值,这些络合物表现出类似过氧化氢酶的活性,催化过氧化氢分解 (Bekturov, Kudaibergenov & Sigitov, 1986)。

接枝聚合和膜技术:

- 5-甲基-2-乙烯基吡啶已用于聚(对苯二甲酸乙二醇酯)履带膜表面的等离子体诱导接枝聚合。这一应用对改性膜的表面性质和流体动力学性质具有影响,在过滤和分离技术中具有潜在用途 (Dmitriev 等人,2005)。

络合物中的电导率和粘度:

- 聚 (2-甲基-5-乙烯基吡啶) 与有机溶剂中的碱金属盐的络合作用已得到研究,重点是其对电导率、粘度测定和核磁共振光谱的影响。这些研究对于理解结合机制至关重要,并且可能在材料科学和电子学中得到应用 (Bekturganova, Dzhumadilov & Bekturov, 1996)。

环二聚化反应:

- 2-甲基-5-乙烯基吡啶在某些酸中加热时会发生环二聚化,导致形成吡啶基取代的四氢喹啉或异喹啉。了解这些反应的区域选择性对合成化学和新化合物的开发具有影响 (Terent'ev 等人,1980)。

未来方向

The future directions for 5-Methyl-2-vinylpyridine could involve further exploration of its synthesis routes and its potential use in increasing the efficacy of antitumor and antileukemia treatments . Additionally, its use as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries could be further explored .

属性

IUPAC Name |

2-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-vinylpyridine | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiolate](/img/structure/B560797.png)

![Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-](/img/structure/B560800.png)

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)

![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)